Rivastigmine
概览
描述
Rivastigmine is a novel intermediate-acting, reversible, and non-competitive carbamate acetylcholinesterase inhibitor, introduced for the treatment of Alzheimer’s disease (AD) and related disorders. Its preclinical studies have shown similarities to other cholinesterase inhibitors (ChEIs) and some notable differences, particularly in its molecular and chemical properties, which contribute to its efficacy in treating cognitive, global, and functional aspects of AD and Parkinson’s disease dementia (PDD) (Desai & Grossberg, 2001).
Synthesis Analysis
Rivastigmine's synthesis process is not explicitly detailed in the available literature through the consensus database. Synthesis of cholinesterase inhibitors like rivastigmine typically involves complex organic chemistry procedures aimed at ensuring the molecule's efficacy in inhibiting the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. The specific synthesis route of rivastigmine may involve multiple steps to ensure its stability and potency as a cholinesterase inhibitor.
Molecular Structure Analysis
Rivastigmine is distinguished by its unique molecular structure, enabling it to inhibit acetylcholinesterase and butyrylcholinesterase. This dual action is significant because it enhances the cholinergic function across the brain, which is beneficial for AD and PDD patients. The molecular structure of rivastigmine allows for a pseudo-irreversible inhibition of these enzymes, contributing to its therapeutic effects on cognitive functions (Noetzli & Eap, 2013).
Chemical Reactions and Properties
Rivastigmine's chemical properties allow it to interact with acetylcholinesterase in a manner that provides a steady therapeutic effect over time. The drug's metabolism involves esterases in the liver and intestine, leading to a pharmacokinetic profile that supports its use in transdermal patches for continuous drug delivery. This metabolic pathway helps in reducing gastrointestinal side effects commonly associated with oral administration of cholinesterase inhibitors (Emre et al., 2010).
Physical Properties Analysis
The physical properties of rivastigmine, especially its solubility and stability, play a crucial role in its formulation as a transdermal patch. This formulation method enhances patient compliance by providing a more consistent drug delivery system, minimizing peak-to-trough fluctuations in drug levels, and reducing the incidence of side effects (Frampton, 2014).
Chemical Properties Analysis
Rivastigmine's efficacy is also influenced by its chemical properties, which enable the drug to cross the blood-brain barrier effectively. Its chemical structure and properties facilitate its action on cholinesterase enzymes within the brain, thereby improving the symptoms of AD and PDD by enhancing cholinergic neurotransmission. The chemical attributes of rivastigmine, including its pseudo-irreversible inhibition mechanism, contribute significantly to its therapeutic profile and its ability to manage symptoms of cholinergic degeneration in neurodegenerative diseases (Desai & Grossberg, 2001).
科研应用
1. Treatment of Parkinsonian Psychosis and Cognitive Impairment
Rivastigmine has been assessed for its efficacy in treating neuropsychiatric complications of advanced Parkinson's disease. An open study found improvements in hallucinations, sleep disturbances, and caregiver distress, along with enhanced cognitive performance in patients treated with Rivastigmine (Reading, Luce, & McKeith, 2001).
2. Benefits on Attention in Dementia Associated with Parkinson Disease
A randomized, double-blind, placebo-controlled study demonstrated significant benefits of Rivastigmine over placebo on various aspects of attention, including sustained attention, focused attention, consistency of responding, and central processing speed in patients with dementia associated with Parkinson disease (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).
3. Pharmacological Actions on Neuronal Channels
Rivastigmine was found to inhibit transient outward K+ current and delayed rectifier K+ current in rat hippocampal pyramidal neurons, indicating additional pharmacological actions beyond its antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).
4. Effects on Brain Activation in Alzheimer’s Disease
Functional magnetic resonance imaging (fMRI) studies revealed that Rivastigmine treatment enhances brain activation in the fusiform and frontal cortices of patients with mild Alzheimer's disease, linking cognitive performance improvement to altered brain activation (Rombouts, Barkhof, van Meel, & Scheltens, 2002).
5. Use in Frontotemporal Dementia
An open-label study indicated that Rivastigmine treatment resulted in the amelioration of behavioral changes and reduced caregiver burden in patients with frontotemporal dementia (FTD), suggesting its potential application in this area (Moretti, Torre, Antonello, Cattaruzza, Cazzato, & Bava, 2004).
6. Interaction with Cholinesterases
Rivastigmine shows differential rates of carbamylation with various cholinesterases, suggesting a complex interaction with these enzymes, which is crucial for its therapeutic action in Alzheimer's disease (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).
7. Novel Delivery Systems
Research on nanostructured lipid carriers for Rivastigmine highlights advancements in drug delivery systems aimed at improving bioavailability and targeting specific brain regions, such as nose-to-brain delivery for Alzheimer’s disease management (Cunha, Costa, Loureiro, Alves, Peixoto, Forbes, Sousa Lobo, & Silva, 2020).
8. Rivastigmine's Role in Cognitive Function in Dementia with Lewy Bodies
A randomized placebo-controlled study showed that Rivastigmine significantly improved cognitive functions such as attention, working memory, and episodic secondary memory in patients with dementia with Lewy bodies (Wesnes, McKeith, Ferrara, Emre, del Ser, Spano, Cicin‐Sain, Anand, & Spiegel, 2002).
Safety And Hazards
Rivastigmine may cause serious side effects, including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, and more . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
未来方向
性质
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023564 | |
Record name | Rivastigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rivastigmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.04e+00 g/L | |
Record name | Rivastigmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rivastigmine is a carbamate derivative that is structurally related to physostigmine, but not to donepezil and tacrine. The precise mechanism of rivastigmine has not been fully determined, but it is suggested that rivastigmine binds reversibly with and inactivates chlolinesterase (eg. acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetycholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses. The anticholinesterase activity of rivastigmine is relatively specific for brain acetylcholinesterase and butyrylcholinesterase compared with those in peripheral tissues. | |
Record name | Rivastigmine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rivastigmine | |
CAS RN |
123441-03-2 | |
Record name | Rivastigmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123441-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rivastigmine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rivastigmine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivastigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIVASTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rivastigmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。